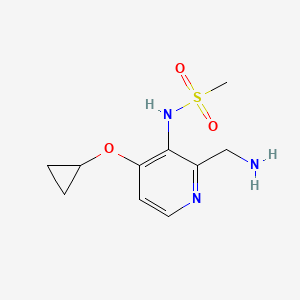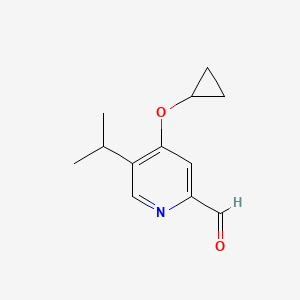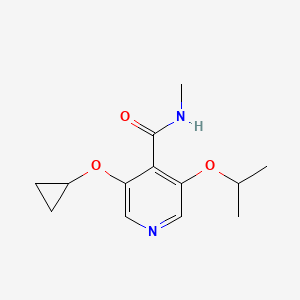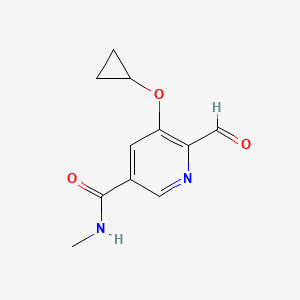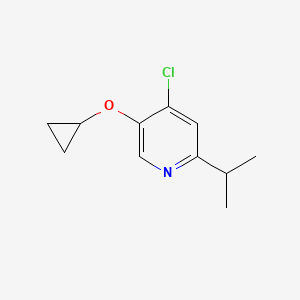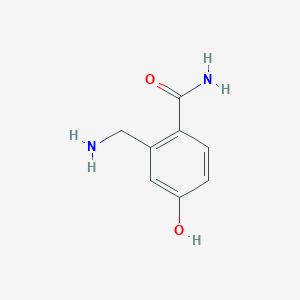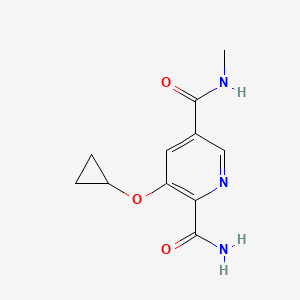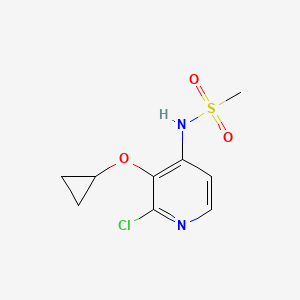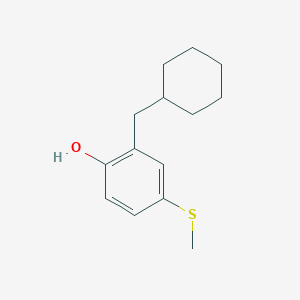
2-Hydroxy-6-(methylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a methylthio group at the sixth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-hydroxybenzaldehyde with methylthiol in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of 2-Hydroxy-6-(methylthio)benzaldehyde may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-6-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating mixtures under controlled temperatures.
Major Products Formed:
Oxidation: 2-Hydroxy-6-(methylthio)benzoic acid.
Reduction: 2-Hydroxy-6-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-(methylthio)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-(methylthio)benzaldehyde involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methylthio groups play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzaldehyde: Lacks the methylthio group, resulting in different chemical and biological properties.
6-Methylsalicylaldehyde: Similar structure but with a methyl group instead of a methylthio group.
Eigenschaften
CAS-Nummer |
67853-42-3 |
|---|---|
Molekularformel |
C8H8O2S |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
2-hydroxy-6-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3 |
InChI-Schlüssel |
XZBFLBJQXPHRJR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


